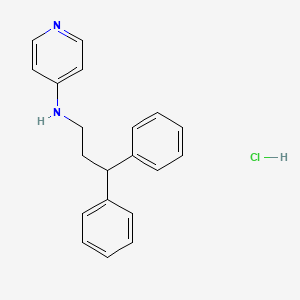

Milverine hydrochloride

Description

Mebeverine hydrochloride (C₂₅H₃₅NO₅·HCl) is a quaternary ammonium compound primarily used as an antispasmodic agent to treat irritable bowel syndrome (IBS) and gastrointestinal spasms. Its hydrochloride salt enhances solubility and bioavailability. Structurally, it features a piperidine core with ester and methoxy groups, enabling selective action on smooth muscle cells via muscarinic receptor antagonism and direct myotropic effects .

Properties

CAS No. |

29769-70-8 |

|---|---|

Molecular Formula |

C20H21ClN2 |

Molecular Weight |

324.8 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)pyridin-4-amine;hydrochloride |

InChI |

InChI=1S/C20H20N2.ClH/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)13-16-22-19-11-14-21-15-12-19;/h1-12,14-15,20H,13,16H2,(H,21,22);1H |

InChI Key |

WQIROGKYJDPOFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of milverine hydrochloride involves several steps. One common method includes the reaction of 4-pyridinamine with 3,3-diphenylpropyl chloride in the presence of a base to form the desired product . The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under reflux conditions. After the reaction is complete, the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Milverine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Its antibacterial properties make it a candidate for studying bacterial inhibition and resistance mechanisms.

Medicine: Although not widely used in clinical settings, it has been investigated for its potential therapeutic effects.

Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of milverine hydrochloride is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. It may also inhibit certain enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Piperidine Derivatives

- Meperidine Hydrochloride: A piperidine-derived opioid analgesic (C₁₅H₂₁NO₂·HCl). While both share a piperidine backbone, Meperidine’s lack of ester groups and its opioid receptor affinity result in entirely different pharmacological effects (analgesia vs. antispasmodic action) .

- 3-Methylpiperidine Hydrochloride : A simpler piperidine derivative (C₆H₁₃N·HCl) used in organic synthesis. Unlike Mebeverine, it lacks therapeutic applications but serves as a building block for complex molecules .

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight | Therapeutic Class |

|---|---|---|---|

| Mebeverine HCl | C₂₅H₃₅NO₅·HCl | 466.0 | Antispasmodic |

| Meperidine HCl | C₁₅H₂₁NO₂·HCl | 283.8 | Opioid Analgesic |

| 3-Methylpiperidine HCl | C₆H₁₃N·HCl | 135.6 | Synthetic Intermediate |

Pharmacological and Functional Comparisons

Antispasmodics vs. Local Anesthetics

- Lidocaine Hydrochloride (C₁₄H₂₂N₂O·HCl): A local anesthetic targeting sodium channels. While both are hydrochloride salts, Lidocaine’s amide structure and mechanism differ starkly from Mebeverine’s ester-based antispasmodic action .

- Highlights how hydrochloride salts span diverse therapeutic classes .

Central Nervous System Agents

- Milnacipran Hydrochloride (C₁₅H₂₂N₂O·HCl): A serotonin-norepinephrine reuptake inhibitor (SNRI) for fibromyalgia. Demonstrates that similar molecular weights (282.8 vs.

Analytical Methodologies

Titrimetric and Spectroscopic Methods

Q & A

Q. What are the critical considerations for optimizing the synthesis of Milverine hydrochloride to ensure reproducibility?

Methodological Answer:

- Reaction Conditions : Optimize stoichiometry, solvent selection (polar aprotic solvents preferred for hydrochloride salt formation), and temperature control to minimize side products.

- Purification : Use recrystallization or column chromatography with monitored eluent ratios (e.g., 3:1 hexane/ethyl acetate) to isolate high-purity this compound.

- Characterization : Validate identity via -NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm), FT-IR (N–H stretches ~3300 cm), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

- Documentation : Follow guidelines for reporting experimental details, including equipment calibration and batch-specific yields, to enable replication .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

Methodological Answer:

- Cell Models : Select cell lines expressing target receptors (e.g., GPCRs for Milverine’s proposed mechanism). Include positive/negative controls (e.g., known agonists/antagonists).

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to calculate IC or EC. Triplicate measurements reduce intra-assay variability.

- Solubility : Pre-dissolve this compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Data Validation : Compare results against structurally similar compounds (e.g., Vimirogant hydrochloride’s RORγt inhibition ) to contextualize potency.

Q. What analytical techniques are essential for confirming this compound’s purity and stability?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., 0.1% TFA in acetonitrile/water). Retention time consistency (±0.2 min) indicates purity.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 385.2) and rule out degradation products.

- Stability Testing : Store samples under accelerated conditions (40°C/75% RH for 6 months) and monitor changes via DSC (melting point ±2°C) .

- Subsampling : Follow protocols to minimize analytical variance, such as homogenizing bulk samples before aliquoting .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic (PK) properties be resolved?

Methodological Answer:

- Source Analysis : Identify variables causing discrepancies (e.g., animal models: murine vs. primate metabolic rates).

- Experimental Replication : Repeat PK studies with standardized protocols (fasted vs. fed states, IV/PO administration).

- Compartmental Modeling : Use software (e.g., Phoenix WinNonlin) to compare absorption rate constants (k) and half-life (t) across studies .

- Meta-Analysis : Pool data from peer-reviewed studies (exclude outliers via Grubbs’ test) to derive consensus parameters .

Q. What strategies mitigate bias in this compound’s in vivo efficacy studies?

Methodological Answer:

- Blinding : Assign treatment groups randomly (e.g., block randomization) and conceal identities from handlers.

- Endpoint Selection : Use objective biomarkers (e.g., serum cytokine levels) over subjective behavioral metrics.

- Power Analysis : Calculate sample size (α = 0.05, power = 0.8) to ensure statistical robustness.

- Data Transparency : Publish raw datasets and negative results to counter publication bias .

Q. How can computational modeling improve this compound’s structure-activity relationship (SAR) analysis?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinities to target receptors (e.g., RMSD <2.0 Å for valid poses).

- QSAR : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

- Validation : Cross-check predictions with experimental IC values from analogous compounds (e.g., pyridoxine hydrochloride’s SAR in enzymatic assays ).

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Bioavailability Check : Measure plasma concentrations post-administration to confirm systemic exposure.

- Metabolite Screening : Use LC-MS to identify active/inactive metabolites (e.g., hydroxylated derivatives) that may explain reduced in vivo activity.

- Tissue Penetration : Assess drug levels in target organs (e.g., brain via microdialysis for CNS targets) .

- Model Refinement : Replace immortalized cell lines with primary cells or 3D organoids to better mimic in vivo conditions .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.